Naptalamate

Description

Historical Context of Naptalamate Discovery and Initial Research Applications

This compound, chemically known as N-1-naphthylphthalamic acid (NPA), was first noted for its profound effects on plant development in the mid-20th century. oup.com Initially developed as a pre-emergence herbicide under the name Alanap, its unique and severe morphological effects on plants quickly garnered scientific interest beyond its agricultural applications. oup.comresearchgate.netmedchemexpress.com Early research in the 1950s observed that this compound could disrupt the tropic growth of plants, such as their response to gravity and light. oup.com This observation led to its early identification as a potent inhibitor of polar auxin transport (PAT), the directional flow of the plant hormone auxin, which is crucial for numerous developmental processes. oup.com These initial studies established this compound not just as a phytotoxic agent but as a specific tool to probe the mechanisms of auxin-regulated growth.

Significance of this compound as a Chemical Probe in Plant Biology

The significance of this compound in plant biology stems from its specific action as an inhibitor of auxin efflux. oup.comnih.gov Auxin, a master regulator of plant development, is transported directionally between cells by a sophisticated machinery involving influx and efflux carriers. This compound's ability to block the efflux component of this transport system has made it an indispensable chemical probe. oup.comnih.gov By applying this compound, researchers can mimic the phenotypes of genetic mutants that have defects in auxin transport, allowing for the study of processes such as embryogenesis, lateral root formation, apical dominance, and vascular development. researchgate.net Its use has been instrumental in demonstrating the critical role of polar auxin transport in establishing auxin gradients that underpin these developmental events. researchgate.net

Recent structural and biochemical studies have elucidated the molecular basis of this compound's inhibitory action. It directly binds to PIN-FORMED (PIN) proteins, which are the primary auxin efflux carriers. nih.gov Specifically, this compound acts as a competitive inhibitor, binding to the auxin substrate pocket within the PIN protein and locking it in an inward-open conformation, thereby preventing the transport of auxin out of the cell. nih.gov This detailed understanding of its mechanism of action has solidified its status as a highly specific and valuable chemical probe.

Conceptual Framework: this compound as a Tool for Elucidating Biological Mechanisms

In chemical biology, a chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. nih.govnih.gov These probes allow for the investigation of protein function in a temporal and concentration-dependent manner, offering advantages over genetic approaches like RNAi or CRISPR which permanently alter the protein's presence. nih.gov this compound perfectly fits this definition and serves as a classic example of a chemical probe in plant science.

Scope of Contemporary Academic Research on this compound

Contemporary research continues to leverage this compound as a critical tool to explore new frontiers in plant biology. Its application extends from fundamental studies of plant development to research with direct agricultural implications.

Table 1: Contemporary Research Applications of this compound

| Research Area | Organism(s) | Key Findings |

|---|---|---|

| Gravitropism | Arabidopsis thaliana | This compound treatment disrupts the asymmetric auxin distribution in root tips required for gravity sensing and response. sciencedaily.com |

| Apical Dominance | Various, including pea and bean | Application of this compound to the stem mimics the effect of decapitation, promoting the outgrowth of axillary buds by disrupting the downward flow of auxin from the apex. nih.govnih.gov |

| Leaf Initiation and Patterning | Maize (Zea mays) | This compound disrupts the formation of auxin maxima at the shoot apical meristem, leading to altered leaf initiation and margin development. medchemexpress.com |

| Tuberization | Potato (Solanum tuberosum) | Studies have implicated polar auxin transport in the process of tuber formation, with this compound being used to investigate the role of auxin redistribution in stolon swelling. frontiersin.org |

| Crop Improvement | Various crop species | By elucidating the role of auxin transport in traits like shoot architecture and branching, this compound research provides foundational knowledge for developing crops with desired characteristics through breeding or biotechnological approaches. nih.govmdpi.com |

These examples highlight the enduring relevance of this compound in modern plant science. It continues to be a go-to tool for researchers investigating the intricate network of auxin-regulated processes that govern plant form and function.

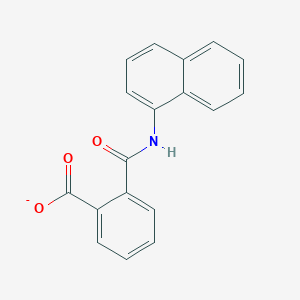

Structure

3D Structure

Properties

Molecular Formula |

C18H12NO3- |

|---|---|

Molecular Weight |

290.3 g/mol |

IUPAC Name |

2-(naphthalen-1-ylcarbamoyl)benzoate |

InChI |

InChI=1S/C18H13NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20)(H,21,22)/p-1 |

InChI Key |

JXTHEWSKYLZVJC-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-] |

Origin of Product |

United States |

Molecular Mechanisms and Interactions of Naptalamate

Elucidation of Naptalamate's Direct Molecular Targets

Identification and Characterization of Auxin Efflux Carrier Proteins (e.g., PIN family) as this compound Receptors

The primary molecular targets of this compound have been identified as the PIN-FORMED (PIN) family of auxin efflux carrier proteins. researchgate.netnih.govfrontiersin.orgnih.gov These integral membrane proteins are crucial for the directional, cell-to-cell transport of the phytohormone auxin, which is essential for a multitude of developmental processes in plants. frontiersin.orgnih.gov The asymmetric localization of PIN proteins on the plasma membrane of cells determines the direction of auxin flow, thereby creating the auxin gradients that guide plant growth and development. frontiersin.orgnih.gov

Initial evidence for the interaction between this compound and PIN proteins came from observations that treating wild-type plants with this compound phenocopied the developmental defects seen in pin mutants. usp.br Subsequent biochemical and genetic studies have provided direct evidence that this compound binds to and inhibits the activity of PIN proteins. nih.govresearchgate.netresearchgate.net For instance, studies using heterologous expression systems, such as Xenopus oocytes, have demonstrated that this compound directly inhibits PIN-mediated auxin transport. nih.govelifesciences.org Furthermore, specific, saturable binding of this compound has been observed in membranes of plant, yeast, and oocyte cells expressing NPA-sensitive PIN proteins. nih.gov This body of evidence firmly establishes PIN proteins as bona fide molecular receptors for this compound. nih.gov The PIN family is extensive, and different members exhibit distinct expression patterns and subcellular localizations, contributing to the complexity of auxin transport regulation. nih.govnih.gov

Competitive Inhibition Dynamics with Endogenous Ligands (e.g., Indole-3-acetic acid)

This compound's inhibitory effect on auxin efflux is achieved through competitive inhibition with the endogenous auxin, primarily Indole-3-acetic acid (IAA). researchgate.netuniprot.orguniprot.org This means that this compound and IAA compete for the same or overlapping binding sites on the PIN proteins. researchgate.net The structural similarity between this compound and IAA, although limited, is sufficient to allow this compound to occupy the auxin binding pocket. researchgate.net

Biochemical assays have confirmed this competitive relationship. researchgate.net Isothermal titration calorimetry (ITC) experiments, for example, have shown that this compound competes with IAA for binding to PIN1. researchgate.net This direct competition prevents IAA from binding to and being transported by the PIN proteins, leading to a reduction in polar auxin transport. caymanchem.comnih.gov The consequence of this inhibition is an accumulation of auxin in certain tissues and a depletion in others, disrupting the carefully regulated auxin gradients necessary for normal plant development. nih.govnih.gov

Structural Biology Approaches to this compound-Protein Interactions

Cryo-Electron Microscopy and X-ray Crystallography Studies of this compound-Bound Receptors

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the interaction between this compound and PIN proteins at the atomic level. researchgate.netresearchgate.net While obtaining high-quality crystals of membrane proteins for X-ray crystallography has been challenging, cryo-EM has emerged as a powerful alternative for studying large and flexible protein complexes. atlasofscience.orgthermofisher.comnih.gov

Cryo-EM structures of PIN proteins, such as AtPIN1 and AtPIN3 from Arabidopsis thaliana, have been resolved in their apo (unbound), IAA-bound, and this compound-bound states. researchgate.netresearchgate.net These structures have revealed that this compound binds directly within the central transport channel of the PIN protein, the same cavity that accommodates the auxin substrate. researchgate.net The binding of this compound locks the transporter in an inward-facing conformation, effectively blocking the transport cycle and preventing auxin efflux. researchgate.net This structural data provides a clear molecular basis for the inhibitory action of this compound.

The use of X-ray crystallography has also been instrumental in determining the three-dimensional structures of proteins and their interactions with ligands. sci-hub.senih.govlibretexts.orgwikipedia.org Although cryo-EM has been more successful for large membrane protein complexes like PINs, X-ray crystallography remains a vital tool for structural biology. nih.govbioscience.fi

Molecular Dynamics Simulations and Computational Modeling of this compound Binding

Complementing experimental structural data, molecular dynamics (MD) simulations and computational modeling have been employed to investigate the dynamics of this compound binding to PIN proteins. frontiersin.orgplos.orgnih.govnih.govdovepress.com MD simulations allow researchers to model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the energetic landscapes of binding events. frontiersin.orgdovepress.com

These computational approaches can be used to predict the binding poses of this compound within the PIN transporter and to identify key amino acid residues involved in the interaction. plos.org By simulating the binding process, researchers can gain a deeper understanding of the forces that drive the interaction, such as hydrogen bonds and hydrophobic interactions. frontiersin.org Accelerated MD simulations can be particularly useful for studying the relatively slow process of ligand binding and unbinding. nih.gov This information is invaluable for understanding the specificity of this compound for PIN proteins and for the rational design of new molecules that could modulate auxin transport.

Downstream Molecular Pathway Modulation by this compound

The inhibition of PIN-mediated auxin transport by this compound triggers a cascade of downstream molecular events. The disruption of auxin gradients affects the expression of numerous genes that are regulated by auxin levels. These auxin-responsive genes are involved in a wide array of cellular processes, including cell division, expansion, and differentiation. caymanchem.complos.org

For example, the altered auxin distribution can lead to changes in the expression of genes involved in cell wall modification, such as expansins, which are crucial for cell growth. plos.org Furthermore, the disruption of auxin homeostasis can impact other hormone signaling pathways, as there is extensive crosstalk between different phytohormones. The inhibition of polar auxin transport has been shown to affect processes such as lateral root formation, apical dominance, and vascular tissue development, all of which are regulated by complex gene networks responsive to auxin. caymanchem.com The study of these downstream effects provides a broader understanding of the physiological consequences of this compound's action at the molecular level.

Perturbations in Intracellular Signaling Cascades Related to Auxin Transport

This compound's primary mode of action is the competitive inhibition of auxin efflux, the process by which auxin is transported out of cells. This disruption directly interferes with the intricate signaling cascades that depend on the establishment and maintenance of auxin gradients.

The central targets of this compound are PIN-FORMED (PIN) proteins, which are key components of the auxin efflux carrier machinery. oup.comnih.gov Research has demonstrated that this compound directly associates with PIN proteins. tandfonline.com Structural and biophysical analyses have elucidated the specific mechanism of this interaction. This compound binds to the inward-facing conformation of the PIN transporter protein. nih.gov This binding event effectively locks the transporter in a state where it cannot export auxin, thus competitively inhibiting the auxin efflux carrier's activity. nih.govnih.gov

By blocking PIN-mediated transport, this compound disrupts the polar auxin transport (PAT) stream. PAT is fundamental for a multitude of developmental processes, including embryogenesis, organ formation, and tropic responses, all of which rely on the precise, directional flow of auxin to create local concentration maxima and minima. biorxiv.orgnih.gov The inhibition of this transport cascade by this compound leads to an altered distribution of auxin within plant tissues. For instance, in Arabidopsis, the application of this compound leads to a delocalization of PIN1 from the plasma membrane, further impairing the cell's ability to transport auxin directionally. nih.gov

Furthermore, evidence suggests a connection between the this compound-binding protein and the actin cytoskeleton, which is essential for the vesicular cycling and localization of PIN proteins to the plasma membrane. nih.govnih.gov This suggests that this compound may not only block the transporter's function directly but also interfere with the cellular machinery that places these transporters at the correct locations on the cell membrane. nih.gov The disruption of these signaling cascades is the molecular basis for the wide-ranging physiological effects observed in plants treated with this compound, such as altered root growth, abnormal leaf development, and fused cotyledons. oup.comnih.gov

Genomic and Proteomic Responses to this compound Exposure at the Molecular Level

The disruption of auxin transport and the resulting alteration of intracellular auxin homeostasis by this compound trigger significant changes at the genomic and proteomic levels. These responses involve modifications in the expression of genes and the abundance of proteins that are either directly or indirectly regulated by auxin signaling.

Transcriptomic studies have identified numerous genes whose expression levels are altered following this compound treatment. Since auxin itself regulates the expression of a wide array of genes through a well-defined nuclear signaling pathway involving TIR1/AFB receptors, Aux/IAA repressors, and Auxin Response Factors (ARFs), the perturbation of auxin gradients by this compound logically leads to widespread changes in gene expression. researchgate.net

Research in various plant species has provided specific examples of these genomic responses. In Norway spruce (Picea abies) somatic embryos, treatment with N-1-naphthylphthalamic acid (NPA), the active component of this compound, resulted in a significant increase in the expression of a PIN1-like gene, suggesting a potential feedback mechanism. oup.com Conversely, a transcriptome analysis in tobacco (Nicotiana tabacum) under low-potassium stress showed that NPA treatment led to the downregulation of several key genes, including the potassium transporter KUP6 and auxin-related genes like IAA14, ARF16, and PIN1. nih.govnih.gov In Salvia miltiorrhiza, RNA-sequencing analysis confirmed that NPA application altered the expression of genes associated with auxin biosynthesis and signal transduction. Furthermore, in Arabidopsis, NPA treatment was found to influence the expression of cell cycle genes, such as E2Fa, Dp-E2F, and CyCD3, particularly under low phosphate (B84403) conditions, indicating a link between auxin transport, nutrient sensing, and cell division machinery. tandfonline.com

Table 1: Documented Changes in Gene Expression in Response to this compound (NPA) Treatment

| Gene/Gene Family | Plant Species | Experimental Context | Observed Effect on Expression | Citation(s) |

|---|---|---|---|---|

| PIN1-like | Picea abies | Somatic Embryo Development | Upregulation | oup.com |

| KUP6 | Nicotiana tabacum | Low-Potassium Stress | Downregulation | nih.govnih.gov |

| IAA14 | Nicotiana tabacum | Low-Potassium Stress | Downregulation | nih.govnih.gov |

| ARF16 | Nicotiana tabacum | Low-Potassium Stress | Downregulation | nih.govnih.gov |

| PIN1 | Nicotiana tabacum | Low-Potassium Stress | Downregulation | nih.govnih.gov |

| Auxin Biosynthesis and Signaling Genes | Salvia miltiorrhiza | Lateral Root Development | Altered Expression | |

| E2Fa, Dp-E2F, CyCD3 | Arabidopsis thaliana | Low Phosphate | Upregulation (in presence of auxin) | tandfonline.com |

At the proteomic and metabolic level, this compound exposure also induces significant shifts. In maize (Zea mays), the application of NPA is correlated with a failure to down-regulate the accumulation of KNOX homeodomain proteins in the shoot apical meristem, a key step for leaf initiation. nih.gov This indicates a proteomic-level response critical for development. Additionally, studies in tomato (Solanum lycopersicum) seedlings revealed that NPA treatment altered metabolic homeostasis, causing a reduction in the levels of indole-3-butyric acid (an auxin) and an increase in zeatin (a cytokinin). biorxiv.org These changes in metabolite levels are a direct consequence of altered enzymatic (protein) activity within their respective biosynthetic and catabolic pathways. While comprehensive, large-scale proteomic analyses detailing the entire protein landscape after this compound treatment are not as common, these specific findings demonstrate clear and impactful responses at the protein and metabolite levels.

Table 2: Documented Changes in Protein and Metabolite Levels in Response to this compound (NPA) Treatment

| Protein/Metabolite | Plant Species | Experimental Context | Observed Effect on Level/Accumulation | Citation(s) |

|---|---|---|---|---|

| KNOX Proteins | Zea mays | Leaf Initiation | Maintained Accumulation (Failure to Down-regulate) | nih.gov |

| Indole-3-butyric acid | Solanum lycopersicum | Seedling Development | Reduction | biorxiv.org |

| Zeatin | Solanum lycopersicum | Seedling Development | Increase | biorxiv.org |

Naptalamate in Plant Physiological and Developmental Research

Impact on Polar Auxin Transport (PAT) Regulation

Naptalamate is a well-established inhibitor of polar auxin transport (PAT). nih.govnih.gov This inhibition is key to its utility in plant science, allowing researchers to probe the consequences of disrupted auxin flow. The prevailing understanding is that this compound directly targets and inhibits the activity of PIN-FORMED (PIN) proteins, which are essential auxin efflux carriers responsible for directional transport. nih.govuniprot.orguniprot.org

In Vivo and In Vitro Quantification of Auxin Flux Alterations Induced by this compound

The inhibitory effect of this compound on auxin transport has been quantified in various experimental systems. In vitro assays using isolated plant tissues or membrane vesicles have demonstrated a direct reduction in auxin efflux upon this compound application. For instance, studies on zucchini hypocotyls have utilized radiolabeled indole-3-acetic acid (IAA) to trace its movement, revealing a significant decrease in transport in the presence of this compound. univr.it

Similarly, in vivo experiments, often employing whole plants or organs, have consistently shown that this compound treatment leads to an accumulation of auxin in tissues where it is synthesized and a depletion in downstream tissues. The use of radiolabeled auxin allows for the direct measurement of this altered flux. For example, in Arabidopsis thaliana, this compound has been shown to inhibit PIN1-dependent auxin transport. embopress.org Research on Bryophyllum calycinum has indicated that while this compound induces significant local stem swelling and increases in endogenous IAA levels, its effect on polar auxin transport in this succulent plant might be less direct compared to other inhibitors like 2,3,5-triiodobenzoic acid (TIBA). mdpi.com

Table 1: Effect of this compound on Auxin Transport in Different Plant Systems

| Plant Species | Experimental System | Observed Effect on Auxin Transport | Reference |

| Arabidopsis thaliana | Seedlings | Inhibition of PIN1-dependent auxin efflux. | embopress.org |

| Zea mays (Maize) | Roots | Prevention of gravity-induced polar calcium movement, linked to auxin transport. | nih.gov |

| Pisum sativum (Pea) | Roots | Inhibition of polar calcium movement, linked to auxin transport. | nih.gov |

| Bryophyllum calycinum | Internode segments | Little direct effect on polar auxin transport, but significant increase in local IAA levels. | mdpi.com |

| Lycopersicon esculentum (Tomato) | Seedlings | Inhibition of root growth, indicative of disrupted auxin transport. | awsjournal.org |

Differential Effects of this compound on Auxin Distribution Patterns in Plant Tissues

The inhibition of PAT by this compound leads to characteristic changes in the spatial distribution of auxin within plant tissues. This altered distribution is a direct consequence of the blockage of auxin efflux from cells. In general, this compound treatment causes auxin to accumulate in the apical regions of shoots and in the vasculature of leaves and roots, while depleting auxin levels in the elongation zones of these organs.

In Arabidopsis, the application of this compound results in a broader distribution of auxin in the root tip. d-nb.info Studies in maize have shown that this compound-induced arrest of leaf initiation is correlated with a failure to down-regulate KNOTTED1-like homeobox (KNOX) protein accumulation in the shoot apical meristem, a process dependent on proper auxin distribution. nih.gov This highlights the critical role of PAT in establishing the precise auxin gradients necessary for organ initiation and patterning. The altered auxin distribution can lead to a variety of morphological phenotypes, providing insights into the normal developmental roles of auxin gradients.

Role of this compound in Studying Plant Organogenesis and Morphogenesis

By disrupting the normal patterns of auxin distribution, this compound serves as a powerful tool to investigate the role of auxin in the formation and development of plant organs.

Analysis of Root Architecture Modifications under this compound Treatment

The development of the root system is exquisitely sensitive to auxin gradients. This compound treatment significantly alters root architecture, providing valuable information about the underlying regulatory mechanisms. A primary effect of this compound is the inhibition of primary root elongation and a reduction in the number of lateral roots. nih.govmdpi.com This is because the formation of lateral root primordia and the maintenance of primary root growth are dependent on a continuous supply of auxin from the shoot.

By blocking this transport, this compound effectively isolates the root system from its primary auxin source, leading to a stunted and less branched phenotype. For example, in Arabidopsis, this compound treatment leads to a dose-dependent inhibition of lateral root formation. This effect can be partially rescued by the application of exogenous auxin, confirming that the phenotype is indeed due to auxin deprivation.

Table 2: Reported Effects of this compound on Root Architecture

| Plant Species | Primary Root Growth | Lateral Root Formation | Reference |

| Arabidopsis thaliana | Inhibited | Inhibited | nih.gov |

| Zea mays | Inhibited | Not specified | nih.gov |

| Solanum lycopersicum (Tomato) | Inhibited | Not specified | awsjournal.org |

Investigations into this compound-Induced Changes in Shoot and Leaf Development

Shoot and leaf development are also intricately controlled by auxin gradients established through PAT. The application of this compound disrupts these gradients, leading to a range of developmental abnormalities that have been instrumental in understanding the role of auxin in these processes.

In maize, treatment with this compound leads to a failure to initiate new leaves from the shoot apical meristem. nih.gov Furthermore, it can cause the formation of abnormal, tubular leaf bases where the margins fail to separate. nih.gov This demonstrates that PAT is crucial for both the initiation of new leaves and the proper morphogenesis of existing ones. In Arabidopsis, the disruption of PAT by this compound can lead to the fusion of cotyledons and the formation of pin-formed inflorescences, which are essentially naked stems lacking flowers. uniprot.org These dramatic phenotypes underscore the fundamental role of auxin in patterning the shoot and its appendages.

This compound as a Modulator of Plant Tropic Responses

Tropic responses, the directional growth of a plant in response to an environmental stimulus, are classic examples of processes mediated by the differential distribution of auxin. This compound, by inhibiting PAT, has been a key pharmacological tool for dissecting the mechanisms of these movements.

Gravitropism, the growth of a plant in response to gravity, relies on the redistribution of auxin to the lower side of a reoriented organ, promoting cell elongation on that side in shoots and inhibiting it in roots. nih.gov Treatment with this compound abolishes the gravitropic response in both shoots and roots. nih.govindiana.edu For instance, in maize and pea roots, this compound not only prevents gravitropism but also blocks the gravity-induced polar movement of calcium across the root tip, suggesting a close link between auxin and calcium signaling in this process. nih.gov

Similarly, phototropism, the growth towards a light source, is dependent on the lateral redistribution of auxin away from the illuminated side of the stem. nih.govnih.gov Application of this compound disrupts this lateral transport, leading to a loss of the phototropic curvature. nih.gov This demonstrates that PAT is essential for establishing the auxin differential that drives the bending of the stem towards light. The use of this compound in these studies has been crucial in confirming the Cholodny-Went hypothesis, which posits that tropic curvatures are caused by the asymmetric distribution of auxin. nih.gov

Gravitropism and Phototropism Studies in the Presence of this compound

Gravitropism, the growth of a plant in response to gravity, and phototropism, the growth towards a light source, are classic examples of plant tropisms governed by the differential distribution of the plant hormone auxin. preachbio.comwikipedia.org this compound's ability to block polar auxin transport has made it a critical chemical probe for investigating the mechanisms underlying these directional growth responses. nih.gov

When applied to plants, this compound disrupts the normal gravitropic and phototropic curvatures of shoots and roots. This is because the asymmetric flow of auxin, which is essential for causing differential growth rates in the plant organs, is inhibited. For instance, in a typical phototropic response, auxin migrates from the illuminated side to the shaded side of the stem, promoting cell elongation on the shaded side and causing the stem to bend towards the light. fastplants.org The presence of this compound prevents this lateral redistribution, leading to a diminished or absent phototropic response.

Similarly, in gravitropism, the sedimentation of amyloplasts in specialized cells triggers a lateral auxin gradient that directs root growth downwards and shoot growth upwards. nabt.org this compound treatment interferes with the establishment of this gradient, resulting in altered gravitropic responses. Research has shown that mutants with reduced gravitropic responses can exhibit enhanced phototropic responses, suggesting a complex interplay between these two tropic movements that can be dissected using inhibitors like this compound. nih.gov

Table 1: Effects of this compound on Plant Tropisms

| Tropic Response | Standard Observation | Observation with this compound | Underlying Mechanism of Inhibition |

|---|---|---|---|

| Phototropism | Stem bends towards light source. | Reduced or no bending towards light. | Inhibition of lateral auxin transport from the illuminated to the shaded side. |

| Gravitropism | Shoots grow upwards, roots grow downwards. | Altered or abolished gravitropic curvature. | Disruption of the gravity-induced polar auxin gradient. |

Cholodny-Went Hypothesis Re-evaluation Using this compound as an Inhibitor

The Cholodny-Went hypothesis, proposed in the 1920s, posits that tropisms are the result of an unequal distribution of auxin. wikipedia.orgnih.gov This model has been the cornerstone of our understanding of plant tropisms for nearly a century. wikipedia.org this compound has been a key tool in experiments designed to test and refine this long-standing theory.

According to the Cholodny-Went model, a stimulus like unilateral light or gravity causes auxin to move laterally, creating a concentration gradient that leads to differential growth. wikipedia.orgupenn.edu By applying this compound, researchers can block this proposed lateral transport and observe the consequences. Experiments have consistently shown that in the presence of this compound, the tropic responses are significantly inhibited, providing strong correlative evidence for the essential role of auxin transport in these processes, as predicted by the Cholodny-Went hypothesis.

However, it is important to note that while this compound studies have largely supported the general tenets of the Cholodny-Went model for phototropism and gravitropism, they have also highlighted that this theory does not explain all tropic responses, such as hydrotropism (growth in response to water). nih.gov This underscores the specificity of this compound's action on auxin transport-mediated phenomena.

Cellular and Subcellular Studies of this compound Action

Effects on Vesicle Trafficking and PIN Protein Cycling

At the cellular level, the directional transport of auxin is mediated by a family of auxin efflux carriers known as PIN-FORMED (PIN) proteins. nih.gov The polar localization of these proteins on the plasma membrane determines the direction of auxin flow. nih.gov Groundbreaking research has revealed that the seemingly static localization of PIN proteins is, in fact, the result of rapid and continuous cycling between the plasma membrane and endosomal compartments through vesicle trafficking. nih.govplos.org

Table 2: Impact of this compound on Cellular Processes

| Cellular Process | Standard Function | Effect of this compound | Consequence for the Plant |

|---|---|---|---|

| Vesicle Trafficking | Movement of vesicles for transport of molecules. | Inhibited. | Disruption of protein and hormone transport. |

| PIN Protein Cycling | Rapid movement between plasma membrane and endosomes. | Blocked. nih.gov | Impaired polar auxin transport. |

Subcellular Localization of this compound Targets in Plant Cells

Identifying the precise subcellular targets of this compound has been a significant area of research. While it is known to inhibit auxin transport, the exact molecular interactions are complex. Recent biochemical and structural studies have provided strong evidence that this compound directly binds to PIN auxin transporters, thereby inhibiting their transport activity. frontiersin.org

However, research also suggests that PIN proteins may not be the sole targets of this compound. Other proteins have been implicated in mediating its effects in plants. These include certain ATP-binding cassette (ABC) transporters of the B-type, TWISTED DWARF1 (TWD1), which is also known as FKBP42, and aminopeptidase (B13392206) 1 (APM1). frontiersin.org

The subcellular localization of these potential targets is crucial for understanding the full spectrum of this compound's effects. PIN proteins are primarily localized to the plasma membrane, where they function in auxin efflux. nih.gov The other proposed targets reside in various cellular compartments, suggesting that this compound could have broader effects on cellular function beyond the direct inhibition of PIN-mediated auxin transport. Advanced techniques in proteomics and cell imaging are continuously refining our understanding of where and how this compound interacts within the plant cell to exert its physiological effects. nih.govnih.govresearchgate.netmdpi.com

Advanced Analytical Methodologies for Naptalamate Research

Chromatographic Techniques for Naptalamate Quantification in Research Samples

Chromatography is a cornerstone for the separation and quantification of this compound from complex research samples such as soil, water, and biological tissues. phenomenex.com High-performance liquid chromatography and gas chromatography are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, primarily due to its applicability to non-volatile and thermally labile compounds. epa.gov The typical analytical strategy for this compound involves its initial hydrolysis to its primary metabolite, 1-naphthylamine (B1663977), which is then quantified. oup.comnih.gov This indirect approach is common due to the stability and favorable chromatographic properties of 1-naphthylamine.

Various detectors can be coupled with HPLC for this compound analysis. UV-Visible detectors are common, offering robust and cost-effective quantification. measurlabs.comcore.ac.uk However, for higher sensitivity and selectivity, especially in complex matrices, electrochemical detectors (ELCD) are employed. oup.comnih.gov An analytical method for determining this compound residues in soil involves hydrolysis to 1-naphthylamine, followed by HPLC analysis with an electrochemical detector. epa.gov This method provides a low limit of detection, crucial for environmental dissipation studies. epa.gov Another study details the analysis of this compound and 1-naphthylamine in food samples using HPLC with oxidative electrochemical detection, highlighting its rapidity and selectivity. oup.comnih.gov

Research findings have established specific operational parameters for the HPLC analysis of this compound-derived 1-naphthylamine. A reverse-phase PRP-1 column is often used for separation, with a mobile phase typically consisting of an acetonitrile (B52724) and phosphoric acid mixture. oup.comepa.gov

| Parameter | Method for 1-Naphthylamine from Naptalam in Soil epa.gov | Method for 1-Naphthylamine from Naptalam in Foods oup.comnih.gov |

| Technique | HPLC with Electrochemical Detection (HPLC/ELCD) | HPLC with Electrochemical Detection (LC/ECD) |

| Column | PRP-1, Semi-preparative, 10 µm, 305 x 7 mm | Reverse-phase PRP-1 |

| Mobile Phase | 30/70% (v/v) acetonitrile/0.15 M phosphoric acid | 65% methanol/35% 0.05M monobasic sodium phosphate (B84403) |

| Flow Rate | 1.5 mL/minute | 1.0 mL/min |

| Detector | Glassy carbon working electrode at +850 mV | Amperometric electrochemical detector at +0.83 V |

| Retention Time | ~10 minutes for 1-naphthylamine | Not specified |

| Limit of Detection | 0.1 ppm (as Naptalam) | <0.030 ng/injection (extrapolated) |

This table summarizes HPLC conditions from published research methods for the analysis of 1-naphthylamine following the hydrolysis of Naptalam.

Gas chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. phenomenex.compfc.hr For the analysis of this compound, which is non-volatile, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. nih.gov

A research method for the trace analysis of this compound in water demonstrates this approach. nih.gov The process involves several key steps:

Solid-Phase Extraction (SPE): Water samples are first concentrated using a cyclohexyl solid-phase extraction cartridge.

Derivatization: The extracted this compound is esterified using diazoethane.

Cyclization: In the heated GC injector port, the esterified sample is converted to the stable and more volatile N-1-naphthyl phthalimide (B116566). nih.gov

This derivative is then separated on the GC column and quantified using a selective detector. A nitrogen-phosphorus detector (NPD) is often used for its high sensitivity towards nitrogen-containing compounds like the N-1-naphthyl phthalimide derivative. nih.gov For unambiguous identification, gas chromatography-mass spectrometry (GC-MS) is used as a confirmation technique. nih.gov The critical parameters for this method are the injector port temperature and the injection technique, which are crucial for achieving high derivatization yields. nih.gov

Mass Spectrometry Approaches for this compound Detection and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool in modern analytical chemistry, offering unparalleled sensitivity and specificity. thermofisher.com When coupled with chromatographic separation, it provides definitive identification and quantification of analytes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of pesticides in complex matrices. nih.govnih.govshimadzu.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. mdpi.com For this compound analysis, LC-MS/MS is frequently included in multi-residue methods that screen for hundreds of pesticides simultaneously in food and environmental samples. shimadzu.com

The principle of LC-MS/MS involves the ionization of the target analyte (e.g., using electrospray ionization - ESI), followed by the selection of the resulting molecular ion (the precursor ion) in the first quadrupole. This ion is then fragmented in a collision cell, and specific fragment ions (product ions) are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signal for the target compound, minimizing matrix interference. nih.gov

For this compound, specific precursor and product ions can be monitored to ensure accurate detection and quantification. nih.gov The use of isotopically labeled internal standards can further improve accuracy by compensating for matrix effects and variations in instrument response. shimadzu.com

| Parameter | LC-MS/MS Data for this compound nih.gov |

| Instrument | LC-ESI-QFT (e.g., Q Exactive Orbitrap) |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Precursor Ion [M+H]⁺ (m/z) | 292.0968 |

| Fragmentation Mode | HCD (Higher-energy C-X-dissociation) |

| Collision Energy | 15 (nominal) |

| High-Abundance Product Ions (m/z) | 144.0809, 149.0233, 274.0861 |

This table presents characteristic mass spectrometry parameters for the sensitive detection of this compound using LC-MS/MS.

High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with less than 5 ppm error). thermofisher.comnih.gov This capability is invaluable for the structural elucidation of unknown compounds and for metabolite profiling studies. animbiosci.orgnih.gov

In this compound research, HRMS can be used to:

Confirm Elemental Composition: The exact mass of a detected ion can be used to calculate its elemental formula, which is a critical first step in identifying unknown metabolites. For instance, the measured accurate mass of the this compound precursor ion ([M+H]⁺) is 292.0968, which corresponds to the elemental formula C₁₈H₁₄NO₃. nih.gov

Differentiate Isobaric Compounds: HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions, a common challenge in complex sample analysis. nih.gov

Conduct Untargeted Screening: In metabolomics studies, HRMS allows for the acquisition of full-scan data, capturing information on all ionizable compounds in a sample. animbiosci.orgmdpi.com This "untargeted" approach is powerful for discovering novel or unexpected metabolites of this compound that would be missed by targeted methods like MRM. By comparing the metabolite profiles of control samples versus this compound-treated samples, researchers can identify molecules that are unique to or elevated after this compound exposure.

The use of HRMS in an untargeted workflow, combined with advanced data mining, is essential for building a comprehensive understanding of the metabolic fate of this compound in biological systems. nih.gov

Spectroscopic Methods for this compound Characterization in Research Contexts

Spectroscopic methods analyze the interaction of electromagnetic radiation with matter and are fundamental for the structural characterization of chemical compounds. mrclab.comitwreagents.com

For this compound research, Fourier Transform Infrared (FTIR) spectroscopy is particularly useful. FTIR measures the absorption of infrared radiation by the chemical bonds within a molecule, causing them to vibrate. scribd.com Each functional group (e.g., C=O, N-H, aromatic C-H) absorbs at a characteristic frequency, producing a unique "fingerprint" spectrum that can be used for identification.

A study on the determination of this compound and its metabolites in water utilized FTIR in the spectral region of 1500–1800 cm⁻¹. dss.go.th This region is diagnostic for carbonyl (C=O) stretching vibrations, which are present in the carboxylic acid and amide groups of this compound. The method involved pre-concentrating the analytes from water samples, eluting them with a solvent, and measuring their absorbance in a flow cell. dss.go.th Publicly available spectral data for this compound, typically acquired using a KBr wafer technique, serves as a reference for compound confirmation. nih.gov

Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provide detailed information about the carbon skeleton of the molecule, further aiding in its structural confirmation and characterization in a research setting. nih.gov

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely accessible and utilized analytical technique for the quantitative analysis of chemical compounds in solution. technologynetworks.compro-analytics.net The principle behind this method is the measurement of the absorption of UV or visible light by a substance. technologynetworks.com The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law. libretexts.orgthermofisher.com

The Beer-Lambert Law is expressed as: A = εbc Where:

A is the absorbance (unitless).

ε (epsilon) is the molar absorptivity coefficient, a constant specific to the substance at a given wavelength (M⁻¹cm⁻¹). libretexts.org

b is the path length of the light through the sample, typically the width of the cuvette (in cm). libretexts.org

c is the concentration of the substance in the solution (mol/L). libretexts.org

To determine the concentration of this compound in a sample, a calibration curve is first established. This involves preparing a series of standard solutions with known concentrations of this compound and measuring their absorbance at the wavelength of maximum absorbance (λmax). youtube.comlibretexts.org Plotting absorbance versus concentration yields a linear graph, which can then be used to determine the concentration of an unknown sample by measuring its absorbance. youtube.com

While specific UV-Vis spectral data for this compound is not extensively detailed in readily available literature, the analysis of its primary metabolite, 1-naphthylamine, provides a relevant application of this technique. Studies have identified the absorption maximum for 1-naphthylamine at a wavelength (λmax) of 313 nm. researchgate.net This information is critical for developing quantitative methods to track the degradation and metabolism of this compound.

Table 1: Application of UV-Vis Spectroscopy in this compound-Related Research

| Analyte | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| 1-Naphthylamine (this compound metabolite) | UV-Vis Spectroscopy | Determined the maximum absorption wavelength (λmax) at 313 nm. | researchgate.net |

| General | UV-Vis Spectroscopy | Quantifies concentration based on the Beer-Lambert Law. | technologynetworks.comlibretexts.orgupi.edu |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including the metabolites and degradation products of this compound. conicet.gov.arnih.gov Unlike other analytical techniques, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. conicet.gov.ar This capability is essential for definitively identifying the chemical transformations that this compound undergoes in biological and environmental systems.

The most commonly used NMR techniques in metabolite identification are one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). ijpsr.comnih.gov

¹H NMR provides information on the number of different types of protons and their chemical environments.

COSY reveals proton-proton couplings through bonds, helping to establish the connectivity of adjacent protons. hyphadiscovery.com

HSQC correlates protons with their directly attached carbon atoms. nih.govhyphadiscovery.com

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and identifying connections across heteroatoms. hyphadiscovery.comnih.gov

In the context of this compound research, NMR is instrumental in confirming the structure of its metabolites, such as 1-naphthylamine, which is formed through the hydrolysis of the amide bond. nih.gov Furthermore, comprehensive degradation studies of this compound would rely on these NMR techniques to identify the various products formed under different stress conditions, providing insight into its environmental fate. ijpsr.comresearchgate.net

Table 2: NMR Techniques for Structural Elucidation of Metabolites

| NMR Technique | Information Provided | Application in this compound Research | Reference |

|---|---|---|---|

| ¹H NMR | Identifies different proton environments and their relative numbers. | Initial characterization of this compound metabolites. | nih.govuni-greifswald.de |

| COSY | Shows correlations between adjacent protons (H-H). | Establishes the spin systems within metabolites. | ijpsr.comhyphadiscovery.com |

| HSQC | Correlates protons to their directly bonded carbons (¹H-¹³C). | Assigns protons to specific carbons in the molecular structure. | nih.govhyphadiscovery.com |

Sample Preparation Strategies for this compound Research

The accurate analysis of this compound in complex samples, such as plant tissues and other biological matrices, is highly dependent on the sample preparation methods used. The primary goals of sample preparation are to extract the analyte of interest from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. biotage.comscribd.com

Extraction Techniques from Plant Tissues (e.g., Solid Phase Extraction, Liquid-Liquid Extraction, QuEChERS)

Several extraction techniques are employed for isolating pesticides like this compound from plant materials.

Solid Phase Extraction (SPE): This technique separates compounds based on their physical and chemical properties as they pass through a solid sorbent. wikipedia.orgelgalabwater.com For pesticide analysis, a common approach involves conditioning the SPE cartridge, loading the sample extract, washing away interferences, and finally eluting the target analyte with a suitable solvent. thermofisher.com SPE is highly versatile and can be used to concentrate and purify analytes from a wide range of matrices. wikipedia.org

Liquid-Liquid Extraction (LLE): LLE is a fundamental separation technique that partitions compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comphenomenex.com The choice of solvent is critical and is based on the solubility characteristics of this compound. This method is effective for separating analytes from interfering substances based on their differing polarities. phenomenex.comveeprho.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become a dominant sample preparation technique for multi-residue pesticide analysis in food and agricultural products. quechers.euphenomenex.com The procedure involves an initial extraction with acetonitrile followed by a "salting-out" step to induce phase separation. waters.com A subsequent dispersive SPE (d-SPE) cleanup step is performed by adding a combination of sorbents to the extract to remove interfering matrix components like fats, sugars, and pigments. waters.comsigmaaldrich.com The QuEChERS method has been specifically cited for the analysis of Naptalam in multi-residue methods. fda.gov.tw

Table 3: Comparison of Extraction Techniques for this compound from Plant Tissues

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Partitioning between a solid stationary phase and a liquid mobile phase. | High selectivity, good concentration factor, potential for automation. | Can be more time-consuming and costly than LLE. | wikipedia.orgelgalabwater.comthermofisher.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. | Simple, low cost, effective for a wide range of samples. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. | scioninstruments.comphenomenex.comveeprho.com |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Fast, easy, low solvent use, high throughput, effective for a wide range of pesticides. | May require optimization for specific matrix/analyte combinations. | quechers.euphenomenex.comwaters.comsigmaaldrich.com |

Purification Protocols for this compound in Complex Biological Matrices

Following initial extraction, further purification is often necessary to remove co-extracted matrix components that can interfere with instrumental analysis. biotage.com Complex biological matrices, such as plasma or tissue homogenates, contain a multitude of compounds (e.g., proteins, lipids, salts) that can cause matrix effects, leading to inaccurate quantification and reduced instrument performance. pro-analytics.netbiotage.com

Standard purification protocols often involve a combination of techniques:

Filtration: A basic but essential step to remove particulate matter from the sample extract, which can prevent clogging of chromatographic columns and other instrument components. elementlabsolutions.com Different filter types and pore sizes are selected based on the sample and the subsequent analytical method. elementlabsolutions.com

Chromatographic Cleanup: Techniques like Solid Phase Extraction (SPE) are not only used for extraction but also for purification. sigmaaldrich.com By selecting the appropriate sorbent and elution solvents, it is possible to selectively retain interfering compounds while allowing this compound to pass through, or vice-versa.

Precipitation: In biological fluids like plasma, protein precipitation is a common step. This is typically achieved by adding an organic solvent (e.g., methanol, acetonitrile) or a strong acid to the sample, which denatures and precipitates the proteins. The sample is then centrifuged, and the supernatant containing the analyte is collected for further analysis. frontiersin.org

The development of a robust purification protocol is critical for achieving reliable and reproducible results in this compound research, especially when dealing with the low concentrations typically found in biological samples. biotage.com

Development of Novel Biosensors for this compound Detection

The demand for rapid, sensitive, and on-site detection of pesticides has driven the development of novel biosensors. scirp.orgresearchgate.net Biosensors are analytical devices that combine a biological recognition element (e.g., enzyme, antibody) with a physicochemical transducer to generate a measurable signal in the presence of the target analyte. benthamopen.com

For this compound, significant research has focused on the development of electrochemical biosensors. These sensors utilize an electrode modified with materials that facilitate the electrochemical detection of this compound.

One notable approach involves the use of a thermally reduced graphene oxide paste electrode (TRGOPE). researchgate.netnih.gov In this system, the TRGO provides a large surface area and excellent conductivity, enhancing the electrochemical signal. nih.gov Using square-wave voltammetry, this biosensor has demonstrated the ability to detect this compound with high sensitivity, achieving low limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov

Another method for this compound determination uses liquid chromatography coupled with oxidative electrochemical detection (LC/ECD). nih.gov This technique involves hydrolyzing this compound to its metabolite, 1-naphthylamine, which is then separated by LC and detected by an electrochemical detector. nih.gov This approach offers high sensitivity and selectivity for determining this compound residues in food samples. nih.gov

The development of such biosensors represents a significant advancement in this compound analysis, offering the potential for portable and real-time monitoring in various applications, from food safety to environmental assessment. europa.eu

Table 4: Research Findings on Novel Biosensors for this compound Detection

| Biosensor Type | Principle | Key Performance Metrics | Application | Reference |

|---|---|---|---|---|

| Thermally Reduced Graphene Oxide Paste Electrode (TRGOPE) | Square-wave voltammetry at the modified electrode surface. | LOD: 0.015 μmol L⁻¹; LOQ: 0.051 μmol L⁻¹; Linear ranges: 0.1–1.0 μmol L⁻¹ and 1.0–10.0 μmol L⁻¹. | Detection of this compound in water samples. | researchgate.netnih.gov |

| Liquid Chromatography with Electrochemical Detection (LC/ECD) | Base hydrolysis of this compound to 1-naphthylamine, followed by LC separation and electrochemical detection. | Recoveries: 89% to 97%; Detection Limit: Low ppm levels. | Determination of this compound and its metabolite in food samples (asparagus, peaches, cranberries). | nih.gov |

Chemical Synthesis Research of Naptalamate and Analogues

Academic Exploration of Naptalamate Synthetic Routes

The synthesis of this compound has evolved from classical industrial methods to more refined and environmentally conscious laboratory procedures.

The foundational and most direct method for synthesizing this compound is the condensation reaction between 1-naphthylamine (B1663977) and phthalic anhydride (B1165640). nih.govlookchem.comchemicalbook.com This reaction forms the dicarboxylic acid monoamide, this compound.

In industrial-scale production, this reaction is typically carried out in a solvent in which both reactants are soluble. Historical process descriptions indicate the use of solvents such as benzene, xylene, or kerosene. epa.gov The process involves charging a reactor with a solution of phthalic anhydride in the chosen solvent, followed by the addition of molten 1-naphthylamine to initiate the reaction. epa.gov The resulting this compound is then separated from the reaction medium. epa.gov While effective, these classical methods often rely on volatile and hazardous organic solvents, prompting research into more optimized and safer protocols. Laboratory-scale purifications often involve recrystallization from solvents like ethanol. chemdad.com

Table 1: Classical Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent(s) | Product |

|---|---|---|---|

| 1-Naphthylamine | Phthalic Anhydride | Benzene, Xylene, Kerosene | N-1-Naphthylphthalamic Acid (this compound) |

In line with the principles of green chemistry, research has focused on developing synthetic routes that minimize waste, reduce energy consumption, and eliminate the use of hazardous solvents. For the synthesis of N-aryl phthalamic acids and their cyclic imide derivatives, microwave-assisted synthesis has emerged as a prominent alternative. nih.goveijppr.com

Microwave irradiation provides rapid and efficient heating, often leading to significantly reduced reaction times and improved product yields compared to conventional heating methods. nih.goveijppr.comniscpr.res.in Several studies have demonstrated the successful synthesis of N-substituted phthalamic acids and phthalimides via microwave-assisted condensation of primary amines with phthalic anhydride, often under solvent-free ("dry") conditions or using green catalysts like reusable clays. nih.goveijppr.comresearchgate.net

For instance, a general method for synthesizing N-arylphthalamic acids involves reacting phthalic anhydride with various aryl amines in a domestic microwave oven without any solvent. nih.gov This approach has been shown to produce excellent yields in a matter of minutes (1-3 minutes). nih.gov Another eco-friendly method involves the use of a montmorillonite-KSF clay catalyst, which is non-toxic and reusable, further enhancing the green credentials of the synthesis. eijppr.com These methodologies are directly applicable to the synthesis of this compound by using 1-naphthylamine as the starting amine.

Table 2: Comparison of Synthesis Methods for N-Aryl Phthalamic Acids

| Method | Conditions | Reaction Time | Yield | Environmental Considerations |

|---|---|---|---|---|

| Classical | Conventional heating in organic solvents (e.g., xylene) | Hours | Moderate to High | Use of hazardous, volatile solvents |

| Microwave-Assisted | Solvent-free or with a reusable clay catalyst | Minutes | High to Excellent | Reduced energy use, no hazardous solvents |

Synthesis of Isotopically Labeled this compound for Tracing Studies

Isotopically labeled molecules are invaluable tools for elucidating metabolic pathways, mechanisms of action, and environmental fate. The synthesis of labeled this compound can be achieved by using isotopically enriched precursors in the classical synthetic route.

To synthesize labeled this compound, either the 1-naphthylamine or the phthalic anhydride moiety can be tagged with a stable isotope like deuterium (B1214612) (²H) or carbon-13 (¹³C).

Deuterium Labeling: Deuterated 1-naphthylamine can be synthesized via H/D exchange reactions. Research has shown that using a Platinum/Carbon (Pt/C) catalyst in heavy water (D₂O) can facilitate the exchange of aromatic hydrogens on arylamines with deuterium atoms under relatively mild conditions. nih.govmdpi.com This deuterated 1-naphthylamine can then be reacted with unlabeled phthalic anhydride to yield deuterium-labeled this compound.

Carbon-13 Labeling: The synthesis of uniformly ¹³C-labeled phthalic anhydride has been reported. smolecule.comnih.gov One route involves the oxidation of ¹³C-labeled tetralone to ¹³C-phthalic acid, which can then be dehydrated to the corresponding anhydride. smolecule.comnih.gov Reacting this ¹³C-phthalic anhydride with unlabeled 1-naphthylamine would produce this compound with a ¹³C-labeled phthalic acid moiety. This labeled compound is particularly useful for tracing carbon pathways in metabolic studies and for analysis using ¹³C NMR spectroscopy. smolecule.comspectrabase.comresearchgate.net

This compound is a well-documented inhibitor of polar auxin transport, a crucial process for plant growth and development. nih.govnih.gov While specific studies detailing the use of isotopically labeled this compound are not abundant, its application can be inferred from its biological function.

Labeled this compound would be instrumental in:

Mechanistic Studies: Tracing the binding, transport, and localization of the inhibitor within plant tissues to better understand its interaction with auxin transport proteins like PINs. researchgate.netscience.gov

Metabolic Fate: Determining how this compound is metabolized by plants and soil microorganisms. It is known to degrade into 1-naphthylamine and phthalic acid, and isotopic labeling would allow for precise tracking of these degradation products. chemdad.comlookchem.comchemicalbook.com

Bioimaging: Fluorescently tagged or radiolabeled this compound analogues could be used to visualize the sites of auxin transport inhibition in living plant tissues, providing spatial and temporal information on its mode of action.

Quantitative Analysis: Labeled this compound serves as an ideal internal standard for mass spectrometry-based quantification of the unlabeled compound in biological and environmental samples, as demonstrated in comprehensive plant hormone analyses. mdpi.com

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve synthesizing a series of chemical analogues of a parent compound and evaluating their biological activity to determine which chemical features are critical for its function. For this compound, SAR studies are key to understanding the structural requirements for inhibiting polar auxin transport. nih.govnih.gov

The general structure of this compound offers several points for modification: the naphthalene (B1677914) ring, the amide linkage, and the benzoic acid portion of the phthalamic acid moiety. Research into auxin transport inhibitors and related N-aryl phthalamic acids has provided insights into the SAR. researchgate.netnih.gov For example, studies on analogues of the synthetic auxin 2,4-D have shown that the type and position of substituents on the aromatic ring are critical for auxinic activity. nih.gov

By synthesizing and testing a library of this compound analogues—for instance, by varying the substituents on the naphthalene ring or altering the structure of the phthalic acid component—researchers can map the pharmacophore responsible for auxin transport inhibition. This involves evaluating the ability of each analogue to induce phenotypes associated with auxin transport inhibition, such as altered root gravitropism or reduced lateral root formation. researchgate.net Such studies are crucial for the rational design of new herbicides or plant growth regulators with improved potency and selectivity. uobaghdad.edu.iqnih.govchemrxiv.org

Rational Design Principles for Modulating Auxin Efflux Inhibition

The rational design of this compound analogues and other related auxin transport inhibitors, often classified as phytotropins, is grounded in well-established structure-activity relationships. These principles have been derived from extensive research comparing the chemical structures of various synthetic compounds with their biological efficacy in inhibiting auxin transport.

A defining structural characteristic of phytotropins, including NPA, is the presence of a benzoic acid moiety connected at the ortho position to a second aromatic ring system. nih.gov This core scaffold is crucial for their inhibitory activity. The spatial relationship between these two aromatic rings is a key determinant of the molecule's potency. Conformational analysis has suggested that for high activity, the two aromatic ring structures of phytotropins should be oriented at an angle of approximately 110 degrees to each other. nih.gov

Recent structural and biochemical studies have identified the PIN-FORMED (PIN) family of auxin efflux carriers as the direct molecular targets of NPA. researchgate.net NPA binds to PIN proteins, locking them in an inward-facing conformation, which prevents the conformational changes necessary for auxin transport. usp.br This understanding provides a modern framework for the rational design of new analogues. The design principles aim to optimize the interaction with the NPA binding site on PIN proteins. This binding occurs within the central transport channel of the PIN protein, where NPA directly competes with the natural auxin substrate, indole-3-acetic acid (IAA). nih.gov

Key design considerations for modulating auxin efflux inhibition include:

The Carboxylic Acid Group: The presence of a carboxylic acid function, or a group that can be hydrolyzed to it, is a fundamental requirement for activity. kit.edu

The Amide Linker: The ortho-amido-benzoic acid structure of NPA is a common feature. Modifications to the linker between the two aromatic systems can influence activity.

The Naphthyl Ring: The size and planarity of the second aromatic system, the naphthyl group in NPA, are critical. Increasing the molecular length by using different aromatic systems can impact binding affinity. For example, 1-pyrenoylbenzoic acid is the most active synthetic phytotropin. nih.gov

Substitutions on the Aromatic Rings: Modifications to either the phthalic acid or the naphthyl ring can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to the PIN protein target.

The development of a tritiated, photolabile analogue, 5'-azido-[3,6-³H₂]NPA, exemplifies a rational design approach for creating chemical probes. This analogue was specifically synthesized to identify the NPA receptor protein through photoaffinity labeling, which successfully identified a 23-kDa protein in maize coleoptile plasma membranes as a key component of the auxin efflux carrier system. kit.edu

In Vitro and In Planta Evaluation of Analogues for Targeted Research Applications

The evaluation of newly synthesized this compound analogues is a critical step in understanding their potential as research tools. This process involves a combination of in vitro and in planta assays to determine their efficacy, specificity, and mode of action.

In Vitro Evaluation:

In vitro assays provide a controlled environment to quantify the direct interaction between an analogue and its molecular target. A primary method involves competitive binding assays using radiolabeled ligands. Historically, membrane preparations from tissues like maize coleoptiles or zucchini hypocotyls, which are rich in auxin transport proteins, have been used. nih.govnih.gov In these assays, the ability of a new analogue to displace a radiolabeled phytotropin, such as [³H]NPA, from its binding site is measured. The results are often expressed as an apparent dissociation constant (Kd) or as the concentration required for 50% inhibition of binding (IC₅₀), providing a quantitative measure of binding affinity. kit.edu

More contemporary in vitro methods utilize heterologous expression systems. For instance, specific PIN proteins can be expressed in Xenopus laevis oocytes or yeast cells. researchgate.net These systems allow for the direct measurement of the analogue's effect on the transport activity of a single, known PIN protein, thus avoiding the complexity of multiple transporters present in plant membrane preparations. Transport is typically measured by monitoring the efflux of radiolabeled auxin from the cells. researchgate.netscience.gov

The following table presents data from a classic study on the structure-activity relationships of various phytotropins, comparing their binding affinity to maize membranes with their biological activity.

Table 1: Binding Affinity and Biological Activity of Phytotropin Analogues

| Compound | -log Kd(app) (Binding Affinity) | -log I50 (Cress Root Growth Inhibition) |

|---|---|---|

| 2-(1-Naphthoyl)benzoic acid | 6.6 | 6.6 |

| N-(1-Naphthyl)phthalamic acid (NPA) | 6.7 | 6.2 |

| 2-(2-Naphthoyl)benzoic acid | 6.0 | 5.8 |

| 2-Benzoylbenzoic acid | 4.5 | 4.5 |

| Fluoren-9-one-1-carboxylic acid | 7.1 | 6.7 |

| 2-(1-Pyrenoyl)benzoic acid (PBA) | 7.6 | 7.3 |

Data sourced from Katekar & Geissler, 1980. kit.edu Binding affinity was determined by the displacement of [³H]NPA from maize coleoptile membranes. Biological activity was measured as the inhibition of cress root growth.

In Planta Evaluation:

In planta assays are essential to confirm that the activity observed in vitro translates to a physiological effect in a whole plant context. These assays typically involve observing well-characterized auxin-dependent developmental processes.

A primary in planta assay is the inhibition of root gravitropism. researchgate.net As polar auxin transport is essential for the differential growth that causes roots to bend in response to gravity, inhibitors of this process cause roots to grow in random directions. The effectiveness of an analogue can be quantified by measuring the degree of root curvature after gravistimulation.

Other common in planta evaluations include:

Lateral Root Formation: Auxin transport from the shoot to the root is required for the initiation of lateral roots, a process that is inhibited by compounds like NPA. uzh.ch

Apical Dominance: The suppression of axillary bud growth by the apical bud is an auxin-mediated phenomenon that is disrupted by auxin transport inhibitors.

Leaf and Flower Development: The initiation and patterning of leaves and floral organs are highly dependent on the precise, localized distribution of auxin, making them sensitive indicators of altered auxin transport. nih.gov

Reporter Gene Assays: Transgenic plants containing auxin-responsive reporter constructs, such as DR5::GUS or DR5::GFP, are powerful tools. These reporters allow for the visualization of changes in auxin response patterns within tissues upon treatment with a test compound. uzh.ch

The co-application of this compound analogues with natural auxins has also become a valuable research strategy. For example, while natural auxins like IAA are often inefficient at inducing somatic embryogenesis in plant tissue culture, their effectiveness is dramatically increased when their efflux is blocked by co-application with NPA. nih.gov This demonstrates how these synthetic analogues can be used to manipulate endogenous hormone action for specific research or biotechnological goals.

The following table details the effects of compounds lacking certain structural requirements for high phytotropin activity, illustrating the importance of the rational design principles.

Table 2: Evaluation of Analogues Lacking Key Structural Features

| Compound | -log Kd(app) (Binding Affinity) | -log I50 (Cress Root Growth Inhibition) |

|---|---|---|

| Benzoic acid | <3.5 | <3.5 |

| Phthalic acid | <3.5 | <3.5 |

| 1-Naphthoic acid | <3.5 | <3.5 |

| N-Phenylphthalamic acid | 5.0 | 5.1 |

| N-(1-Naphthyl)phthalimide | 5.3 | 5.4 |

Data sourced from Katekar & Geissler, 1980. kit.edu The lack of a second aromatic ring (benzoic acid, phthalic acid) or the incorrect linkage/functional group significantly reduces or abolishes activity.

Environmental Fate and Transport Research of Naptalamate in Academic Studies

Advanced Modeling Approaches for Environmental Distribution Research

Multimedia Fate Models for Predicting Research System Behavior

Multimedia fate models are computational tools used to predict the distribution and concentration of a chemical in different environmental compartments such as air, water, soil, and sediment. These models are based on the principles of mass balance and consider various transport and transformation processes, including advection, dispersion, volatilization, deposition, hydrolysis, and biodegradation.

For a given chemical, these models require input parameters that describe its physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and degradation rates in different media. The output of these models provides an estimation of the chemical's partitioning and persistence in the environment, helping to identify potential sinks and accumulation pathways.

While multimedia fate models are widely used for many environmental contaminants, a review of academic literature reveals a notable absence of published studies that specifically apply these models to Naptalamate. Consequently, there is no available data from such models to present on the predicted environmental distribution of this compound. The development and application of a multimedia fate model for this compound would require experimentally determined input parameters for its specific properties and degradation kinetics.

Compartmental Modeling of this compound in Experimental Ecosystems

Compartmental modeling is an approach used to simplify complex environmental systems, such as experimental ecosystems (e.g., microcosms or mesocosms), into a series of interconnected compartments. This methodology allows researchers to study the transfer rates and transformation processes of a chemical within a controlled environment that simulates natural conditions. Each compartment represents a distinct phase, such as water, sediment, or biota, and the model describes the flux of the chemical between these compartments over time.

These experimental studies are invaluable for validating the predictions of multimedia fate models and for providing empirical data on a chemical's behavior. The results can elucidate key environmental processes, such as rates of degradation in different media and the potential for transfer between trophic levels.

Despite the utility of this approach, dedicated academic research on the compartmental modeling of this compound in experimental ecosystems has not been identified in the available scientific literature. As a result, there are no specific research findings or data tables to report regarding the compartmental behavior of this compound from such studies.

Bioavailability Studies in Research Settings (Excluding Bioaccumulation for Ecotoxicity)

Bioavailability, in the context of environmental science, refers to the fraction of a chemical in a particular environmental compartment that is available for uptake by living organisms. It is a crucial factor in determining the potential for a substance to exert a biological effect. In soil and water, the bioavailability of a herbicide like this compound is influenced by various physicochemical processes, most notably sorption to soil organic matter and clay particles.

Research into the bioavailability of chemical compounds often involves laboratory and field studies to measure the extent of their uptake by organisms from soil and water. These studies typically investigate how factors such as soil type, pH, organic matter content, and the presence of other chemicals influence the compound's availability.

The environmental fate of this compound is known to be pH-dependent. As an acidic herbicide, its sodium salt dissociates under most environmental conditions. Anionic forms of pesticides tend to be more mobile in soils, which could suggest a higher potential for bioavailability in the aqueous phase. However, soil properties such as organic matter and clay content can increase its retention, thereby potentially reducing its bioavailability.

A comprehensive search of academic and research databases did not yield specific studies focused on the bioavailability of this compound in research settings, with corresponding data on its uptake by organisms from different environmental media. While general principles of herbicide bioavailability can be applied, there is a lack of empirical data and specific research findings for this compound to present in a detailed table.

Future Directions and Emerging Research Avenues for Naptalamate

High-Throughput Screening Methodologies for Auxin Transport Modulators

The use of small molecules to dissect biological processes, known as chemical genomics, has become a powerful tool in plant biology. nih.gov High-throughput screening (HTS) methodologies enable the rapid testing of thousands of chemical compounds for their ability to modulate a specific biological process. frontiersin.org Such approaches can be applied to discover new and more specific modulators of auxin transport.